tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride
Description
tert-Butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride is a chiral pyrrolidine derivative with significant applications in asymmetric synthesis and pharmaceutical intermediate preparation. This compound (CAS: 659747-06-5) features a tert-butyl ester group at the C2 position, a hydroxyl group at the C4 position, and a hydrochloride salt, enhancing its solubility in polar solvents . Its stereochemistry (2S,4S) is critical for its role in catalysis and drug design, as it influences molecular recognition and binding affinity. The compound is synthesized via hydroxyproline protection strategies and is widely utilized in organocatalysis, particularly in asymmetric Michael additions .
Properties
Molecular Formula |
C9H18ClNO3 |
|---|---|
Molecular Weight |
223.70 g/mol |
IUPAC Name |
tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-9(2,3)13-8(12)7-4-6(11)5-10-7;/h6-7,10-11H,4-5H2,1-3H3;1H/t6-,7-;/m0./s1 |
InChI Key |
VKJSORAJKXWGFC-LEUCUCNGSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1)O.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC(CN1)O.Cl |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection Strategy
- The synthesis begins with commercially available (2S,4R)-4-hydroxy-L-proline or its diastereomeric forms.
- The (2S,4S) stereochemistry is accessed through inversion of configuration at the C4 hydroxyl group via intramolecular Mitsunobu reaction, followed by hydrolysis of the resulting lactone intermediate.
- Protection of the carboxyl group is achieved by introduction of the tert-butyl ester, typically using tert-butyl N,N'-diisopropylcarbamimidate under anhydrous conditions in dry tetrahydrofuran (THF).
- The amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during esterification and inversion steps.
Intramolecular Mitsunobu Reaction for Stereochemical Inversion
- The Mitsunobu reaction is employed to invert the stereochemistry at C4 from (2S,4R) to (2S,4S).
- This reaction involves activation of the hydroxyl group and intramolecular nucleophilic attack to form a lactone intermediate.
- The lactone is then hydrolyzed with lithium hydroxide at room temperature to yield (2S,4S)-N-Boc-4-hydroxy-L-proline in good yield (approximately 71% over two steps).
- This method is scalable and suitable for multigram synthesis.
Formation of tert-Butyl Ester
- The tert-butyl ester is introduced by reacting the (2S,4S)-N-Boc-4-hydroxy-L-proline with tert-butyl N,N'-diisopropylcarbamimidate in dry THF at elevated temperatures (around 70 °C).
- The reaction is typically prolonged (up to 18 hours) with additional reagent added midway to drive the reaction to completion.
- The product, di-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate, is isolated by column chromatography with yields around 87%.
Conversion to Hydrochloride Salt
- The free base tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is converted to its hydrochloride salt by treatment with 2 M hydrochloric acid at room temperature.
- This acid-mediated deprotection step also removes the Boc group if present, yielding the hydrochloride salt as a white solid.
- The hydrochloride salt form improves solubility and handling properties for further synthetic or biological applications.
Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Intramolecular Mitsunobu reaction | Diisopropyl azodicarboxylate, triphenylphosphine, RT, 18 h | 71 (over 2 steps) | Inversion of C4 stereochemistry via lactone intermediate |
| tert-Butyl ester formation | tert-Butyl N,N'-diisopropylcarbamimidate, dry THF, 70 °C, 18 h | 87 | Requires anhydrous conditions, column chromatography purification |
| Hydrochloride salt formation | 2 M HCl, RT | 64-90 | Acid-mediated deprotection and salt formation |
Mechanistic Insights and Stereochemical Control
- The tert-butyl ester group sterically hinders intramolecular participation of the carbonyl group, preventing undesired side reactions and ensuring retention of stereochemical integrity during fluorination or other modifications.
- The Mitsunobu reaction mechanism proceeds via nucleophilic displacement with inversion at the activated hydroxyl carbon, enabling precise control over stereochemistry.
- Acid-mediated deprotection conditions are mild enough to avoid racemization or decomposition, critical for maintaining the (2S,4S) configuration.
Comparative Analysis with Related Compounds
| Feature | tert-Butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate; hydrochloride | (2S,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine derivatives |
|---|---|---|---|
| Stereochemistry | (2S,4S) | (2S,4R) | (2S,4S) |
| Ester Group | tert-Butyl (bulky, hydrolysis-resistant) | Ethyl (less bulky) | Variable |
| Functional Group at C4 | Hydroxyl | Hydroxyl | Amino |
| Application | Organocatalysis, asymmetric synthesis | Catalysis, substrate selectivity studies | Drug discovery, kinase inhibitors |
| Stability | High due to tert-butyl ester | Moderate | Variable |
Research Findings and Industrial Relevance
- The described synthetic route allows for multigram scale production with high stereochemical purity, suitable for pharmaceutical intermediate synthesis.
- The use of tert-butyl protection groups enhances compound stability during multi-step syntheses and downstream modifications.
- Automated synthesis methods incorporating these steps have been developed for related fluorinated analogues used in PET imaging, demonstrating the robustness and adaptability of the synthetic strategy.
- Mild acid deprotection conditions improve overall yield and reduce side reactions compared to harsher traditional methods.
Chemical Reactions Analysis
Types of Reactions: tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Acidic or basic conditions can be used to facilitate the substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylate group may yield an alcohol.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar molecules with enzymes and receptors.
Medicine: In medicine, tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate has potential applications in drug development. Its ability to interact with biological targets makes it a candidate for the design of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxylate groups can form hydrogen bonds with these targets, leading to changes in their activity. The tert-butyl group may also play a role in modulating the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Stereochemical Variations
- C4 Configuration : The (2S,4S) configuration in the target compound contrasts with (2S,4R) in (2S,4R)-ethyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride (CAS: 33996-30-4). This stereochemical difference alters hydrogen-bonding patterns and substrate selectivity in catalytic applications .
- Impact on Bioactivity: Compounds like (2S,4S)-4-amino-2-(hydroxymethyl)pyrrolidine derivatives (CAS: 1279037-14-7) exhibit enhanced interactions with biological targets due to the amino group, making them suitable for kinase inhibitors or protease modulators .
Functional Group Effects
- Ester Groups : The tert-butyl ester in the target compound provides steric bulk and stability against hydrolysis compared to methyl or ethyl esters (e.g., CAS: 33996-30-4). This bulkiness is advantageous in protecting carboxylates during multi-step syntheses .
- Hydroxyl vs. Amino Groups: Hydroxyl-substituted pyrrolidines (e.g., CAS: 659747-06-5) are preferred in organocatalysis, while amino-substituted variants (e.g., CAS: 1279037-14-7) are tailored for drug discovery due to their nucleophilicity .
Research Findings and Challenges
- Stability: Bulky substituents (e.g., di-tert-butylphenoxy in CAS: 1354484-70-0) reduce reactivity but may hinder solubility, necessitating formulation optimization .
- Stereoselective Synthesis : Achieving high enantiomeric purity in (2S,4S) configurations requires advanced chiral auxiliaries or enzymatic resolution, increasing production costs .
- Discontinuation Trends : Some analogues (e.g., Ref: 10-F661046) are discontinued due to scalability issues, highlighting the need for robust synthetic routes .
Biological Activity
tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride (CAS Number: 2819652-33-8) is a pyrrolidine derivative that has garnered attention for its potential biological activities. This compound is characterized by a tert-butyl ester group and a hydroxyl functional group, which contribute to its reactivity and interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C9H18ClNO3
- Molecular Weight : 223.7 g/mol
- IUPAC Name : tert-butyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate hydrochloride
- Purity : 97% .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. The hydroxyl group enhances hydrogen bonding capabilities, which can facilitate binding to various enzymes and receptors. This compound has been studied for its potential roles in:
- Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Neuroprotective Effects : Preliminary studies indicate that it may offer protective effects against oxidative stress in neuronal cells, potentially through the modulation of reactive oxygen species (ROS) levels .
In Vitro Studies
In vitro assays have demonstrated that this compound can influence cellular processes related to neurodegeneration. For instance:
- It was shown to reduce cell death in astrocytes induced by amyloid-beta peptides, suggesting a protective role against Alzheimer’s disease pathology .
- The compound exhibited moderate inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in synaptic clefts .
In Vivo Studies
In vivo experiments have further elucidated the biological activity of this compound:
- In animal models, it was observed that administration of this compound led to decreased levels of malondialdehyde (MDA), a marker of oxidative stress, indicating its potential antioxidant properties .
- Comparisons with standard treatments like galantamine revealed that while the compound showed some efficacy, it did not match the effectiveness of established therapies .
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate neuroprotective effects | Reduced cell death in astrocytes exposed to amyloid-beta peptides. |
| Study 2 | Assess enzyme inhibition | Moderate inhibition of acetylcholinesterase activity observed. |
| Study 3 | Investigate oxidative stress modulation | Decreased MDA levels in treated animal models compared to controls. |
Research Applications
The unique properties of this compound make it a valuable building block in medicinal chemistry and drug design. Its incorporation into peptide structures allows researchers to explore new therapeutic avenues for conditions such as neurodegenerative diseases and metabolic disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
